4-Amino-2'-formyl[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4-Amino-2’-formyl[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group, a formyl group, and a carboxylic acid group attached to a biphenyl backbone. It is a versatile molecule with significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2’-formyl[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the biphenyl core, followed by the introduction of functional groups through various organic transformations. For instance, the amino group can be introduced via nitration followed by reduction, while the formyl group can be added through formylation reactions. The carboxylic acid group is often introduced through carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, Friedel-Crafts acylation, and Grignard reactions are commonly employed. The reaction conditions, including temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2’-formyl[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products:
Oxidation: Conversion of the formyl group to a carboxylic acid group.
Reduction: Formation of a hydroxymethyl derivative.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
4-Amino-2’-formyl[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its functional groups that can interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-2’-formyl[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the formyl and carboxylic acid groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to biological effects.
Comparison with Similar Compounds
4-Aminobiphenyl: Lacks the formyl and carboxylic acid groups, making it less versatile in chemical reactions.
2-Formylbiphenyl: Lacks the amino and carboxylic acid groups, limiting its biological applications.
3-Carboxybiphenyl: Lacks the amino and formyl groups, reducing its potential for chemical modifications.
Uniqueness: 4-Amino-2’-formyl[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of all three functional groups (amino, formyl, and carboxylic acid) on the biphenyl backbone. This combination of functional groups provides a wide range of chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11NO3 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-amino-5-(2-formylphenyl)benzoic acid |
InChI |
InChI=1S/C14H11NO3/c15-13-6-5-9(7-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-8H,15H2,(H,17,18) |
InChI Key |
ACVXQAJXGPQJAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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